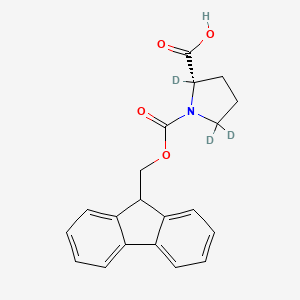
Fmoc-Pro-OH-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Pro-OH-d3: is a deuterium-labeled derivative of fluorenylmethyloxycarbonyl-L-proline. The incorporation of deuterium atoms into the molecular structure enhances its stability and provides unique properties that are valuable in scientific research. This compound is primarily used in peptide synthesis and serves as a protecting group for amino acids during the synthesis process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Pro-OH-d3 involves the introduction of deuterium atoms into the fluorenylmethyloxycarbonyl-L-proline molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common method involves the reaction of fluorenylmethyloxycarbonyl chloride with deuterated proline in the presence of a base such as sodium bicarbonate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizersThe final product is purified using techniques such as high-performance liquid chromatography to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Pro-OH-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like fluorenylmethyloxycarbonyl chloride and bases such as sodium bicarbonate.
Major Products: The major products formed from these reactions include various protected and deprotected amino acids, which are essential intermediates in peptide synthesis .
Applications De Recherche Scientifique
Chemistry: Fmoc-Pro-OH-d3 is widely used in solid-phase peptide synthesis as a protecting group for amino acids. Its stability and ease of removal make it an ideal choice for synthesizing complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The deuterium labeling allows for precise tracking and quantification of peptides in biological systems .
Medicine: The compound is used in drug development to improve the pharmacokinetic and metabolic profiles of pharmaceuticals. Deuterium substitution can enhance the stability and reduce the toxicity of drug molecules .
Industry: this compound is employed in the production of peptide-based materials and hydrogels, which have applications in tissue engineering and drug delivery systems .
Mécanisme D'action
The mechanism of action of Fmoc-Pro-OH-d3 involves the protection of the amino group during peptide synthesis. The fluorenylmethyloxycarbonyl group is introduced to the amino acid, preventing unwanted reactions. During the deprotection step, the fluorenylmethyloxycarbonyl group is removed using a base such as piperidine, allowing the amino group to participate in peptide bond formation .
Comparaison Avec Des Composés Similaires
Fmoc-Pro-OH: The non-deuterated version of Fmoc-Pro-OH-d3, used for similar applications in peptide synthesis.
Fmoc-D-Pro-OH: A derivative with a different stereochemistry, used in the synthesis of peptides with specific configurations.
Fmoc-OSu: A reagent used for introducing the fluorenylmethyloxycarbonyl group to amino acids.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in tracking and quantification in scientific research. The deuterium labeling also improves the pharmacokinetic properties of pharmaceuticals, making it a valuable tool in drug development .
Propriétés
Formule moléculaire |
C20H19NO4 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(2S)-2,5,5-trideuterio-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i11D2,18D |
Clé InChI |
ZPGDWQNBZYOZTI-XALRRENSSA-N |
SMILES isomérique |
[2H][C@]1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)([2H])[2H])C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


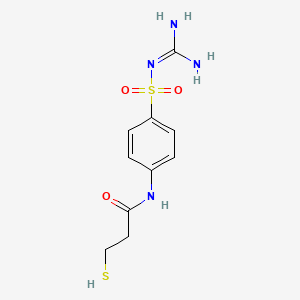
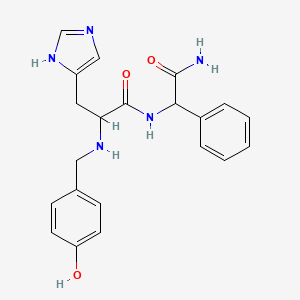
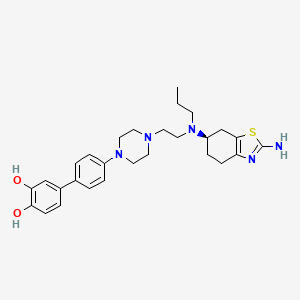
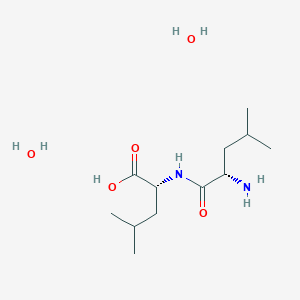
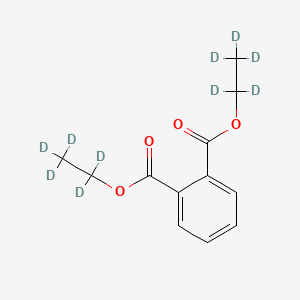
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)
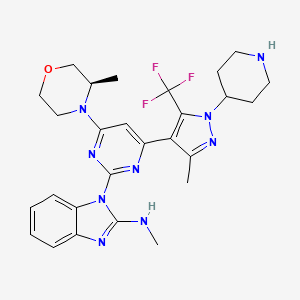
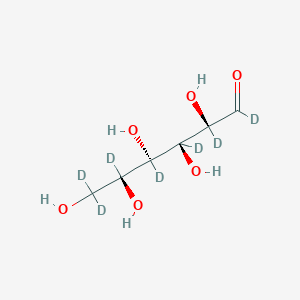
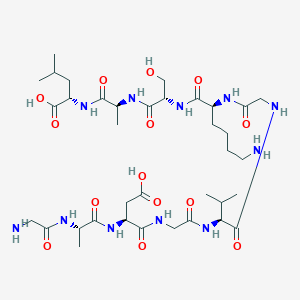
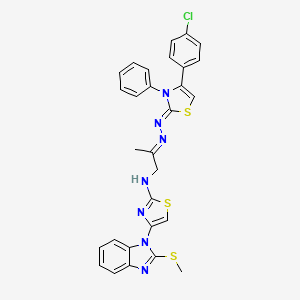
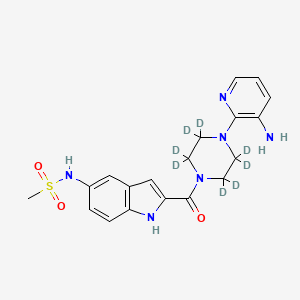
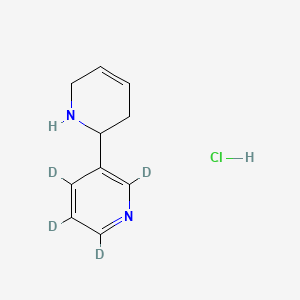

![(2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12407335.png)
